molecular formula C19H20Cl2N2O2 B258492 N-(2,4-dichlorobenzyl)-4-(morpholin-4-ylmethyl)benzamide

N-(2,4-dichlorobenzyl)-4-(morpholin-4-ylmethyl)benzamide

Cat. No. B258492
M. Wt: 379.3 g/mol
InChI Key: SKNFZOFXQJZFLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorobenzyl)-4-(morpholin-4-ylmethyl)benzamide, also known as GSK1016790A, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of transient receptor potential vanilloid 4 (TRPV4) channel modulators, which play a crucial role in various physiological processes such as osmoregulation, mechanotransduction, and inflammation.

Scientific Research Applications

N-(2,4-dichlorobenzyl)-4-(morpholin-4-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to modulate TRPV4 channels, which play a crucial role in various physiological processes. TRPV4 channels are involved in the regulation of osmotic pressure, mechanotransduction, and inflammation. N-(2,4-dichlorobenzyl)-4-(morpholin-4-ylmethyl)benzamide has been shown to have potential therapeutic applications in various diseases such as osteoarthritis, asthma, and cystic fibrosis.

Mechanism of Action

N-(2,4-dichlorobenzyl)-4-(morpholin-4-ylmethyl)benzamide modulates TRPV4 channels by binding to a specific site on the channel protein. This binding causes a conformational change in the channel, leading to its activation or inhibition. The activation of TRPV4 channels by N-(2,4-dichlorobenzyl)-4-(morpholin-4-ylmethyl)benzamide leads to an increase in intracellular calcium levels, which triggers various downstream signaling pathways. The inhibition of TRPV4 channels by N-(2,4-dichlorobenzyl)-4-(morpholin-4-ylmethyl)benzamide leads to a decrease in intracellular calcium levels, which can have a therapeutic effect in various diseases.
Biochemical and Physiological Effects:
N-(2,4-dichlorobenzyl)-4-(morpholin-4-ylmethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of TRPV4 channels in various cell types, leading to changes in intracellular calcium levels. N-(2,4-dichlorobenzyl)-4-(morpholin-4-ylmethyl)benzamide has also been shown to have anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. Additionally, N-(2,4-dichlorobenzyl)-4-(morpholin-4-ylmethyl)benzamide has been shown to have analgesic effects by modulating the activity of TRPV4 channels in sensory neurons.

Advantages and Limitations for Lab Experiments

N-(2,4-dichlorobenzyl)-4-(morpholin-4-ylmethyl)benzamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its potential therapeutic applications. It is also commercially available, making it easily accessible for researchers. However, N-(2,4-dichlorobenzyl)-4-(morpholin-4-ylmethyl)benzamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in some experimental settings. Additionally, N-(2,4-dichlorobenzyl)-4-(morpholin-4-ylmethyl)benzamide has been shown to have off-target effects on other ion channels, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(2,4-dichlorobenzyl)-4-(morpholin-4-ylmethyl)benzamide. One potential direction is the development of more potent and selective TRPV4 channel modulators. This could lead to the development of more effective therapies for diseases such as osteoarthritis, asthma, and cystic fibrosis. Another potential direction is the study of the role of TRPV4 channels in other physiological processes, such as cancer progression and neurodegenerative diseases. Finally, the development of new experimental techniques, such as optogenetics, could provide new insights into the role of TRPV4 channels in various physiological processes.

Synthesis Methods

The synthesis of N-(2,4-dichlorobenzyl)-4-(morpholin-4-ylmethyl)benzamide involves a multistep process that begins with the reaction of 2,4-dichlorobenzyl chloride with morpholine to form N-(2,4-dichlorobenzyl)morpholine. This intermediate is then reacted with 4-(chloromethyl)benzoic acid to produce the final product, N-(2,4-dichlorobenzyl)-4-(morpholin-4-ylmethyl)benzamide. The synthesis of N-(2,4-dichlorobenzyl)-4-(morpholin-4-ylmethyl)benzamide has been optimized to improve its yield and purity, making it a useful compound for scientific research.

properties

Product Name

N-(2,4-dichlorobenzyl)-4-(morpholin-4-ylmethyl)benzamide

Molecular Formula

C19H20Cl2N2O2

Molecular Weight

379.3 g/mol

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-4-(morpholin-4-ylmethyl)benzamide

InChI

InChI=1S/C19H20Cl2N2O2/c20-17-6-5-16(18(21)11-17)12-22-19(24)15-3-1-14(2-4-15)13-23-7-9-25-10-8-23/h1-6,11H,7-10,12-13H2,(H,22,24)

InChI Key

SKNFZOFXQJZFLG-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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